molecular formula C23H24N2O4 B2831588 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021212-25-8

5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide

Cat. No. B2831588
CAS RN: 1021212-25-8
M. Wt: 392.455
InChI Key: ATYPJAVSMFTKFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy group could be introduced via a Williamson ether synthesis, and the carboxamide group could be formed via a reaction with an amine and a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The dihydropyridine ring is a common motif in organic chemistry, known for its aromaticity and reactivity. The presence of the methoxy and benzyl groups suggests potential sites of reactivity, and the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the dihydropyridine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The carboxamide group could be reactive towards both nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would depend on factors like the size and shape of the molecule, as well as the types of intermolecular forces it can participate in .

Scientific Research Applications

Docking Studies and Binding Affinity

Computational docking studies can predict the binding interactions of small molecules with target proteins. The compound has been studied in this context:

Hydromethylation Sequence

The compound has been used in hydromethylation reactions:

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The presence of multiple functional groups suggests that it could interact with biological targets in a variety of ways .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, if it shows promising biological activity, or materials science, if it has unique physical properties .

properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-N-(1-phenylethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-16(18-9-5-4-6-10-18)24-23(27)20-13-21(26)22(14-25(20)2)29-15-17-8-7-11-19(12-17)28-3/h4-14,16H,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYPJAVSMFTKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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